6-Methoxyphthalazin-1-ol

Description

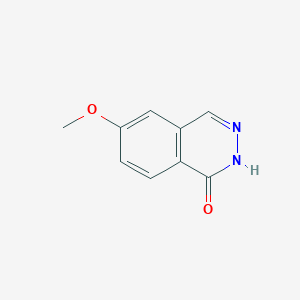

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-2-3-8-6(4-7)5-10-11-9(8)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPXLLBGLYKJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60889-21-6 | |

| Record name | 6-methoxyphthalazin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contemporary Synthetic Methodologies for 6 Methoxyphthalazin 1 Ol

Established Cyclization and Annulation Strategies for Phthalazinone Formation

The formation of the fundamental phthalazinone ring system is a critical step in the synthesis of 6-methoxyphthalazin-1-ol. This is primarily achieved through well-established cyclization and annulation reactions that involve the condensation of suitable precursors.

Condensation Reactions Involving Phthalic Acid Derivatives and Hydrazine (B178648) Systems

A prevalent and classical method for constructing the phthalazinone core involves the condensation reaction between phthalic acid derivatives and hydrazine systems. longdom.orglongdom.org This approach is valued for its directness and the ready availability of starting materials.

The most common precursors for this reaction are phthalic anhydrides, which react with hydrazine hydrate (B1144303), often in the presence of a solvent like ethanol (B145695) or acetic acid. longdom.orgbu.edu.eg The reaction proceeds through a cyclocondensation mechanism, where the hydrazine molecule attacks the carbonyl groups of the phthalic anhydride (B1165640), leading to the formation of the heterocyclic phthalazinone ring. sci-hub.se For the synthesis of this compound specifically, a methoxy-substituted phthalic acid or anhydride would be the logical starting material. The reaction of a substituted 2-aroylbenzoic acid with hydrazine hydrate is a common method for producing 4-substituted phthalazin-1(2H)-ones. longdom.org

The reaction conditions can influence the outcome and yield of the synthesis. For instance, the reaction of o-acylbenzoic acid derivatives with various hydrazines in boiling butanol or ethanol leads to the formation of 2-substituted phthalazinones. bu.edu.eg

A study by Zhang et al. involved the reduction of phthalic anhydride followed by condensation with an aldehyde and subsequent reaction with hydrazine hydrate to yield a 4-substituted phthalazinone. sci-hub.se This highlights the versatility of using phthalic anhydride derivatives in multi-step synthetic sequences.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | Phthalazinone | Not Specified | longdom.org |

| 2-Aroylbenzoic Acids | Hydrazine Hydrate | Not Specified | 4-Aryl-1(2H)-phthalazinone | Not Specified | longdom.org |

| Substituted Benzoic Acid | Hydrazine Sulfate (B86663), NaOH | Reflux | Phthalazinone derivative | 72-75% | sci-hub.se |

| Phthalic Anhydride | Phenylacetic acid, Hydrazine hydrate | Acetic Acid | 4-Substituted phthalazinone | 16-40% | sci-hub.se |

Nucleophilic Aromatic Substitution Routes for Phthalazine (B143731) Ring Construction

Nucleophilic aromatic substitution (SNAr) presents an alternative and powerful strategy for the construction of the phthalazine ring system, particularly for introducing substituents onto the aromatic part of the molecule. rsc.orgsemanticscholar.orgrsc.org This method is advantageous when direct cyclization from a pre-substituted phthalic acid derivative is challenging or leads to undesirable isomers.

In a typical SNAr approach to phthalazinone synthesis, a suitably activated aromatic substrate, often containing a leaving group such as a halogen, undergoes substitution by a nucleophile. rsc.org For the synthesis of poly(phthalazinone ether sulfone)s and poly(phthalazinone ether ketone)s, classical nucleophilic aromatic substitution reactions have been successfully employed. rsc.org

Furthermore, resin-bound chlorophthalazines, produced via nucleophilic aromatic substitution of dichlorophthalazine with secondary amines, have served as key intermediates for synthesizing more complex fused phthalazine systems. longdom.org This demonstrates the utility of SNAr in creating diverse phthalazine derivatives.

Targeted Functionalization and Substituent Introduction at the C-6 Methoxy (B1213986) Position

The introduction of the methoxy group at the C-6 position of the phthalazinone core is a key step that can be achieved either by starting with a pre-functionalized precursor or by functionalizing the phthalazinone ring after its formation.

One common strategy involves the use of a methoxy-substituted starting material, such as 4-methoxyphthalic acid or its anhydride, in the initial cyclization reaction with hydrazine. This ensures the methoxy group is incorporated into the desired position from the outset.

Alternatively, a halogenated phthalazinone can be used as an intermediate, where the halogen atom is subsequently replaced by a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction. For example, a 6-bromophthalazin-1-ol could be treated with a methoxide (B1231860) source, such as sodium methoxide, to yield this compound. This approach offers flexibility, allowing for the synthesis of various alkoxy-substituted phthalazinones from a common halogenated intermediate.

Regioselective Synthesis of this compound Isomers

The regioselective synthesis of this compound is crucial to ensure the methoxy group is located at the correct position on the phthalazinone ring, avoiding the formation of other isomers. rsc.orgorganic-chemistry.orgnih.govrsc.orgnih.gov

When starting from a substituted phthalic acid derivative, such as 4-methoxyphthalic acid, the cyclization with hydrazine can potentially lead to two different regioisomers: this compound and 7-methoxyphthalazin-1-ol. The outcome of the reaction is often influenced by the reaction conditions and the nature of the substituents on the aromatic ring. rsc.org

Research has focused on developing methods that favor the formation of the desired isomer. For instance, Mahmoodi's research group demonstrated a regioselective synthesis of phthalazinones from phthalic anhydride, phenylhydrazine, and arenes using a recyclable heterogeneous catalyst. rsc.orgresearchgate.net While this specific example does not directly produce this compound, the principles of regiocontrol are applicable.

Controlling the regioselectivity is a key challenge in the synthesis of asymmetrically substituted phthalazinones. The development of synthetic protocols that provide high regioselectivity is an active area of research, often involving careful selection of catalysts, solvents, and reaction temperatures.

Advanced Catalytic Approaches in Phthalazinone Synthesis

Modern synthetic chemistry has seen the emergence of advanced catalytic methods that offer improved efficiency, selectivity, and substrate scope for the synthesis of heterocyclic compounds like phthalazinones.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the synthesis of phthalazinones. rsc.orgnih.govacs.orgthieme-connect.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds under milder conditions than traditional methods.

One notable example is the palladium-catalyzed one-pot synthesis of phthalazinones from 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines. nih.govacs.org This three-component reaction provides a versatile route to a variety of substituted phthalazinones.

Another approach involves the palladium-catalyzed intramolecular oxidative C–H/C–H cross-coupling of N′-methylenebenzohydrazides to form phthalazin-1(2H)-ones. rsc.org This method proceeds via an electrophilic ortho-palladation mechanism.

Furthermore, palladium-catalyzed carbonylative coupling reactions of 2-bromobenzaldehydes with hydrazines have been developed for the efficient synthesis of phthalazinones. thieme-connect.com These catalytic systems often employ specific ligands to control the reactivity and selectivity of the transformation. The use of rhodium catalysts has also been explored for the C-H functionalization of phthalazinones. researchgate.netmdpi.com

While these examples may not directly describe the synthesis of this compound, they showcase the potential of transition metal catalysis to construct the phthalazinone core with high efficiency. Adapting these methods to incorporate a methoxy substituent on the starting materials would be a viable strategy for the synthesis of the target compound.

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Palladium(II) | N′-methylenebenzohydrazides | Intramolecular oxidative C–H/C–H cross-coupling | Phthalazin-1(2H)-ones | rsc.org |

| Palladium | 2-halomethyl benzoates, paraformaldehyde, aryl hydrazines | One-pot three-component synthesis | Substituted phthalazinones | nih.govacs.org |

| Palladium | 2-Bromobenzaldehydes, hydrazines | Carbonylative heteroannulation | Phthalazinones | thieme-connect.com |

| Rhodium(III) | 1-(2H)-Phthalazinones | C-H Functionalization | C8-functionalized phthalazinones | researchgate.net |

Organocatalytic Methods for Asymmetric Synthesis (if applicable to derivatives)

While this compound itself is an achiral molecule, the development of chiral derivatives is of significant interest for applications in medicinal chemistry. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering an alternative to metal-based catalysts. acs.org These small organic molecules can activate substrates in various ways, leading to the formation of one enantiomer over the other.

For phthalazine derivatives, organocatalysis can be employed to introduce chirality in several ways:

Asymmetric Dearomatization : A recently developed method uses anion-binding catalysis to achieve the enantioselective dearomatization of the phthalazine ring itself. acs.org In this process, a chiral thiourea (B124793) organocatalyst activates an in-situ generated N-acylphthalazinium salt towards nucleophilic attack by a silyl (B83357) ketene (B1206846) acetal. acs.org This creates chiral 1,2-dihydrophthalazine (B1244300) derivatives with high enantioselectivity, which can be further transformed into other valuable chiral structures. acs.org

Cascade Reactions : Multi-component cascade reactions catalyzed by organocatalysts can construct complex chiral molecules in a single step. For instance, a quinidine-derived squaramide catalyst was used in a three-component reaction of isatins, malononitrile, and phthalhydrazide (B32825) to produce complex spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with excellent enantiomeric excess. nih.gov This demonstrates the potential to build chiral complexity onto a phthalazine-related core.

Functionalization of Prochiral Precursors : If a derivative of this compound were synthesized with a prochiral center, organocatalysts could be used to perform an enantioselective transformation at that site. For example, the hydrophosphonylation of an imine (the aza-Pudovik reaction) can be catalyzed by chiral Brønsted acids or bifunctional catalysts like cinchona alkaloids to produce chiral α-aminophosphonates. unl.pt A similar strategy could be envisioned for derivatives of phthalazinones bearing an imine group.

Common classes of organocatalysts applicable to such transformations include chiral phosphoric acids, cinchona alkaloids (quinine, quinidine) and their derivatives (e.g., squaramides, thioureas), and proline derivatives. nih.govmdpi.com The choice of catalyst depends on the specific reaction and substrates involved.

Sustainable and Green Chemistry Aspects in Synthetic Protocol Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comfrontiersin.org These principles are increasingly being applied to the synthesis of nitrogen-containing heterocycles like phthalazinones to minimize their environmental impact. frontiersin.orgnih.govmdpi.com

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com The direct condensation of a substituted phthalic anhydride or 2-acylbenzoic acid with hydrazine is highly atom-economical, with water being the only major byproduct. Catalyst- and solvent-free methods further enhance this, approaching 100% atom economy. scispace.com

Safer Solvents and Auxiliaries : Traditional organic solvents often pose environmental and health risks. Green chemistry encourages their replacement with safer alternatives like water, ionic liquids, or deep eutectic solvents, or eliminating them entirely. researchgate.netnumberanalytics.com The synthesis of phthalazinones has been shown to be effective under solvent-free conditions, which is an ideal scenario. scispace.com When a solvent is necessary, water can be a viable green option for certain heterocyclic syntheses. mdpi.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. numberanalytics.com The development of highly efficient catalytic systems or the use of alternative energy sources like microwave irradiation can reduce reaction times and energy requirements compared to conventional heating. rasayanjournal.co.innih.gov

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. numberanalytics.com While some modern phthalazinone syntheses are catalyst-free, the use of recoverable solid acid catalysts or biocatalysts represents another green approach for related heterocyclic syntheses. nih.govmdpi.com

Table 2: Application of Green Chemistry Principles to Phthalazinone Synthesis This table is interactive. Click on the headers to sort.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Impact | Reference |

|---|---|---|---|

| Prevention | Designing one-pot, high-yield syntheses to minimize byproduct formation. | Reduced chemical waste and purification needs. | numberanalytics.comfrontiersin.org |

| Atom Economy | Utilizing condensation reactions where most atoms from reactants are incorporated into the product. | Maximizes raw material efficiency, minimizes waste. | scispace.com |

| Safer Solvents | Employing solvent-free reaction conditions or using water as a solvent. | Reduced environmental pollution and worker exposure to toxic chemicals. | scispace.comresearchgate.net |

| Energy Efficiency | Using microwave-assisted synthesis or developing catalyst-free thermal methods to shorten reaction times. | Lower energy consumption and associated carbon footprint. | rasayanjournal.co.in |

| Catalysis | (If applicable) Using recyclable solid catalysts instead of stoichiometric reagents. | Reduced waste, potential for catalyst reuse. | nih.govmdpi.com |

| Reduce Derivatives | Avoiding the use of protecting groups by choosing selective reaction pathways. | Fewer reaction steps, less waste, improved efficiency. | numberanalytics.com |

Chemical Reactivity and Mechanistic Transformations of 6 Methoxyphthalazin 1 Ol

Elucidation of Tautomeric Equilibria (Lactam-Lactim Forms)

6-Methoxyphthalazin-1-ol exists in a tautomeric equilibrium between its lactam (keto) and lactim (enol) forms. The lactam form, 6-methoxy-2H-phthalazin-1-one, is generally the more stable and predominant tautomer in various solvents. This preference can be attributed to the greater thermodynamic stability of the amide functionality within the heterocyclic ring. Spectroscopic studies, including NMR and IR, are instrumental in elucidating the position of this equilibrium. For instance, the presence of a characteristic C=O stretching frequency in the IR spectrum and the chemical shift of the N-H proton in the 1H NMR spectrum provide strong evidence for the dominance of the lactam form.

The equilibrium can be influenced by factors such as solvent polarity and pH. In certain non-polar solvents, the lactim tautomer, this compound, may be present in higher concentrations. The ability to exist in either form is crucial for its reactivity, as the lactim form can undergo reactions typical of hydroxyl groups, while the lactam form exhibits reactivity characteristic of amides.

Electrophilic and Nucleophilic Reactions on the Phthalazine (B143731) Heterocycle

The phthalazine ring system of this compound is susceptible to both electrophilic and nucleophilic attack, with the site of reaction being influenced by the electronic nature of the ring and the reaction conditions.

Reactivity at the C-1 Hydroxyl/Oxo Group (e.g., Etherification, Esterification)

The C-1 position, bearing either a hydroxyl group (lactim) or an oxo group (lactam), is a primary site for chemical modification. The lactim tautomer's hydroxyl group can readily undergo O-alkylation to form ethers or O-acylation to yield esters. These reactions typically proceed via nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon atom. For instance, treatment with alkyl halides in the presence of a base leads to the corresponding 1-alkoxy-6-methoxyphthalazines. Similarly, reaction with acyl chlorides or anhydrides affords 1-acyloxy-6-methoxyphthalazines.

The lactam form can also be functionalized at the N-2 position. N-alkylation can occur under basic conditions, where deprotonation of the amide nitrogen generates a nucleophilic anion that subsequently reacts with an alkylating agent.

Substitution and Functionalization Reactions on the Aromatic Ring

The benzene (B151609) ring fused to the pyridazinone core can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the methoxy (B1213986) group and the heterocyclic ring. The methoxy group is an activating, ortho-, para-directing group, while the phthalazinone moiety is generally deactivating. Therefore, electrophilic attack is most likely to occur at positions ortho or para to the methoxy group, with the precise outcome depending on the specific electrophile and reaction conditions.

Transformations Involving the Methoxy Substituent (e.g., Demethylation, O-Alkylation)

The methoxy group at the C-6 position can be a site of chemical transformation. Demethylation to the corresponding 6-hydroxyphthalazin-1-ol is a common reaction, often achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. This transformation is significant as it provides a handle for further functionalization at this position.

Conversely, while less common, O-alkylation of a precursor 6-hydroxy derivative is the synthetic route to this compound itself. This reaction typically involves the use of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.

Mannich Reactions and Aminomethylation on Phthalazinone Derivatives

The N-H group of the lactam tautomer of this compound is acidic enough to participate in Mannich reactions. This three-component condensation reaction involves an amine, formaldehyde, and the active hydrogen of the phthalazinone. The reaction results in the formation of N-aminomethyl derivatives, which are valuable synthetic intermediates for the preparation of more complex molecules. The general mechanism involves the formation of an Eschenmoser's salt-like intermediate from the amine and formaldehyde, which then undergoes electrophilic attack by the deprotonated phthalazinone nitrogen.

Acylation and Related Reactions of Deprotonated Azinone Anions

Treatment of this compound with a strong base, such as sodium hydride, results in the deprotonation of the N-H bond of the lactam, forming a highly nucleophilic azinone anion. This anion readily reacts with various acylating agents, including acyl chlorides and anhydrides, to yield N-acylated phthalazinones. This reaction provides a versatile method for introducing a wide range of functional groups at the N-2 position, thereby enabling the synthesis of a diverse library of phthalazinone derivatives with potential applications in medicinal chemistry and materials science.

The table below summarizes the key reactions of this compound:

| Reaction Type | Reactant(s) | Product(s) | Reaction Site |

|---|---|---|---|

| Etherification | Alkyl halide, Base | 1-Alkoxy-6-methoxyphthalazine | C-1 Hydroxyl |

| Esterification | Acyl chloride/anhydride (B1165640) | 1-Acyloxy-6-methoxyphthalazine | C-1 Hydroxyl |

| N-Alkylation | Alkyl halide, Base | 2-Alkyl-6-methoxy-2H-phthalazin-1-one | N-2 Amide |

| Demethylation | HBr or BBr3 | 6-Hydroxyphthalazin-1-ol | C-6 Methoxy |

| Mannich Reaction | Amine, Formaldehyde | 2-(Aminomethyl)-6-methoxy-2H-phthalazin-1-one | N-2 Amide |

| N-Acylation | Acyl chloride/anhydride, Base | 2-Acyl-6-methoxy-2H-phthalazin-1-one | N-2 Amide |

Ring-Opening Reactions and Subsequent Rearrangement Pathways of this compound

While the phthalazinone ring is a stable aromatic heterocyclic system, under certain conditions, it can undergo ring-opening reactions. These transformations typically require forcing conditions and proceed via the cleavage of the amide bond within the pyridazinone portion of the molecule. The subsequent fate of the ring-opened intermediate is highly dependent on the reaction conditions and the presence of other functional groups. For this compound, these reactions would primarily involve the hydrolysis of the endocyclic amide bond.

The susceptibility of the phthalazinone core to nucleophilic attack can lead to the cleavage of the heterocyclic ring. Although specific studies on the ring-opening of this compound are not extensively documented, analogies can be drawn from the known reactivity of related phthalazinone derivatives and general principles of lactam chemistry.

Hypothetical Ring-Opening under Hydrolytic Conditions

The most probable ring-opening pathway for this compound is through hydrolysis of the lactam (amide) functionality. This can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under strong acidic conditions and elevated temperatures, the carbonyl oxygen of the phthalazinone ring can be protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water would lead to a tetrahedral intermediate. The collapse of this intermediate and cleavage of the C-N bond would result in the formation of a hydrazine-substituted carboxylic acid.

The proposed mechanism involves:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon.

Proton transfer to the nitrogen atom.

Elimination of the hydrazine (B178648) moiety to open the ring, yielding 2-(hydrazinocarbonyl)-4-methoxybenzoic acid.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), at high temperatures, the hydroxide ion can directly attack the electrophilic carbonyl carbon of the phthalazinone ring. This would form a tetrahedral intermediate which, upon rearrangement, would cleave the amide bond. The initial product would be the sodium salt of 2-(hydrazinocarbonyl)-4-methoxybenzoic acid. Acidic workup would then yield the corresponding carboxylic acid. A recent study on a related phthalazinone derivative demonstrated hydrolysis of an ester side chain using sodium hydroxide in aqueous ethanol (B145695) under reflux, though the phthalazinone ring itself remained intact under these conditions, suggesting its relative stability. nih.gov

Potential Subsequent Rearrangements

The product of the hydrolytic ring-opening, a substituted 2-acylbenzoic acid derivative, could potentially undergo further rearrangements, although such pathways are speculative in the absence of direct experimental evidence for this specific molecule. Intramolecular reactions involving the hydrazine and carboxylic acid functionalities are plausible. For instance, intramolecular cyclization could occur under different conditions, potentially leading to the formation of other heterocyclic systems.

While a detailed study on a different heterocyclic system, α-amino acid amide derivatives of 2-aminobenzothiazoles, showed a thermal rearrangement involving an amine group attacking the thiazole (B1198619) ring to form a spiro intermediate followed by sulfur extrusion, this highlights the possibility of intramolecular rearrangements in heterocyclic compounds. nih.govnih.gov In the case of the ring-opened this compound, the resulting 2-(hydrazinocarbonyl)-4-methoxybenzoic acid could potentially undergo intramolecular condensation between the hydrazine and carboxylic acid groups, although this would likely reform a cyclic structure, possibly the starting material or an isomer, depending on the conditions.

The following table summarizes the hypothetical ring-opening reactions of this compound.

| Reaction Type | Reagents and Conditions | Proposed Intermediate | Expected Final Product |

| Acid-Catalyzed Hydrolysis | Concentrated HCl, Heat | Protonated this compound | 2-(hydrazinocarbonyl)-4-methoxybenzoic acid |

| Base-Catalyzed Hydrolysis | Concentrated NaOH, Heat, followed by acidic workup | Tetrahedral alkoxide intermediate | 2-(hydrazinocarbonyl)-4-methoxybenzoic acid |

In Depth Spectroscopic Characterization and Structural Elucidation of 6 Methoxyphthalazin 1 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 6-Methoxyphthalazin-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region would show signals for the protons on the benzene (B151609) ring, while the aliphatic region would contain a signal for the methoxy (B1213986) group protons. The tautomeric equilibrium between the -ol and -one forms would also influence the spectrum, with the likely presence of a broad signal for the N-H proton of the phthalazinone tautomer.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-Ar (Aromatic) | ~7.0 - 8.0 | Doublet, Doublet of Doublets | 3H |

| OCH₃ (Methoxy) | ~3.9 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts of these signals would be indicative of their electronic environment (aromatic, carbonyl, methoxy).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~160 |

| C-Ar (Aromatic, O-substituted) | ~150-160 |

| C-Ar (Aromatic) | ~110 - 135 |

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign the relative positions of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, with a molecular formula of C₉H₈N₂O₂, the expected monoisotopic mass is 176.05858 Da uni.lu. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Predicted High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Monoisotopic Mass | 176.05858 Da |

| Predicted [M+H]⁺ | 177.06641 Da |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H, C=O, C=C, and C-O functional groups.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3200-3400 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Amide) | 1650-1690 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

X-ray Crystallography for Definitive Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A definitive analysis of the bond lengths, bond angles, and dihedral angles of this compound requires experimental data from single-crystal X-ray diffraction. This technique provides the precise atomic coordinates from which these fundamental molecular parameters are calculated.

In the absence of a specific crystal structure for this compound, it is possible to reference the crystallographic data of its parent molecule, Phthalazin-1(2H)-one, to provide a foundational understanding of the core phthalazinone ring system. A study of Phthalazin-1(2H)-one revealed a planar geometry for the fused ring system, with a dihedral angle of 0.52 (7)° between the pyridazinone and benzene rings researchgate.net. The bond lengths and angles within this core structure are within the normal ranges for such heterocyclic systems researchgate.net.

For a closely related analog, 2-(2-Hydroxyethyl)phthalazin-1(2H)-one, the homoaromatic and heterocyclic rings are also nearly coplanar, exhibiting a dihedral angle of 2.35 (5)° nih.gov. The bond lengths and angles reported for this analog are also within expected ranges nih.gov.

Table 1: Representative Bond Lengths for Phthalazin-1(2H)-one Analogs No specific data is available for this compound. The table below is based on the crystallographic data of 2-(2-Hydroxyethyl)phthalazin-1(2H)-one for illustrative purposes of a related structure.

| Bond | Length (Å) |

|---|---|

| C1-O1 | 1.246 (9) |

| C1-N1 | 1.368 (9) |

| N1-N2 | 1.377 (9) |

| C8-N2 | 1.251 (9) |

| C2-C7 | 1.417 (12) |

Table 2: Representative Bond Angles for Phthalazin-1(2H)-one Analogs No specific data is available for this compound. The table below is based on the crystallographic data of 2-(2-Hydroxyethyl)phthalazin-1(2H)-one for illustrative purposes of a related structure.

| Angle | Degree (°) |

|---|---|

| O1-C1-N1 | 123.4 (7) |

| N2-N1-C1 | 122.3 (6) |

| C8-N2-N1 | 117.3 (6) |

| N2-C8-C7 | 124.9 (7) |

| C6-C7-C8 | 117.8 (7) |

Table 3: Representative Dihedral Angles for Phthalazin-1(2H)-one Analogs No specific data is available for this compound. The table below is based on the crystallographic data of 2-(2-Hydroxyethyl)phthalazin-1(2H)-one for illustrative purposes of a related structure.

| Atoms | Angle (°) |

|---|---|

| N2-N1-C1-C2 | -1.3 (9) |

| C1-N1-N2-C8 | 0.1 (8) |

| N1-N2-C8-C7 | 1.2 (9) |

| C6-C7-C8-N2 | -0.5 (10) |

| C1-C2-C7-C8 | 0.1 (9) |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds, π–π stacking, and van der Waals forces, dictate the macroscopic properties of the solid material. A detailed analysis of these interactions for this compound is contingent upon the availability of its crystal structure.

For the parent compound, Phthalazin-1(2H)-one, the crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds researchgate.net. Additionally, π–π interactions between the pyridazinone and benzene rings of adjacent molecules, with a centroid–centroid distance of 3.588 (1) Å, play a significant role in the crystal packing researchgate.net.

In the case of 2-(2-Hydroxyethyl)phthalazin-1(2H)-one, the crystal structure is similarly influenced by a network of intermolecular C—H⋯O, C—H⋯N, and O—H⋯O hydrogen bonds nih.gov. Weak π–π interactions between the pyridazinone and benzene rings, with a centroid–centroid distance of 3.709 (3) Å, further stabilize the crystal lattice nih.gov.

For this compound, one would anticipate the participation of the methoxy group in the intermolecular interactions. The oxygen atom of the methoxy group could act as a hydrogen bond acceptor, while the methyl protons could engage in weak C—H⋯O or C—H⋯π interactions. The presence of the methoxy group would also alter the electronic nature of the aromatic system, potentially influencing the strength and geometry of any π–π stacking interactions. However, without experimental crystallographic data, the specific nature, geometry, and relative contributions of these interactions in the crystal packing of this compound cannot be definitively determined.

Table 4: Potential Intermolecular Interactions in Phthalazin-1(2H)-one Analogs No specific data is available for this compound. The table below is based on observed interactions in the crystal structures of Phthalazin-1(2H)-one and 2-(2-Hydroxyethyl)phthalazin-1(2H)-one.

| Interaction Type | Donor-H···Acceptor | Distance (Å) / Geometry | Observed in Analog |

|---|---|---|---|

| Hydrogen Bond | N—H···O | - | Phthalazin-1(2H)-one |

| Hydrogen Bond | C—H···N | - | Phthalazin-1(2H)-one, 2-(2-Hydroxyethyl)phthalazin-1(2H)-one |

| Hydrogen Bond | C—H···O | - | Phthalazin-1(2H)-one, 2-(2-Hydroxyethyl)phthalazin-1(2H)-one |

| Hydrogen Bond | O—H···O | - | 2-(2-Hydroxyethyl)phthalazin-1(2H)-one |

| π–π Stacking | Pyridazinone···Benzene | Centroid-Centroid: ~3.6-3.7 Å | Phthalazin-1(2H)-one, 2-(2-Hydroxyethyl)phthalazin-1(2H)-one |

Theoretical and Computational Investigations of 6 Methoxyphthalazin 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For phthalazinone derivatives, these studies often focus on elucidating the electronic distribution and reactivity, which are key to their biological activity.

Density Functional Theory (DFT) Studies on Ground and Excited States

DFT calculations on phthalazinone tautomers, for instance, have been performed to evaluate their relative stability in the gas phase and in solution. These studies typically employ methods like B3LYP with a 6-311++G(d,p) basis set. Such calculations help in determining the most stable tautomeric form of the molecule, which is crucial for understanding its interactions in a biological environment. The calculations also provide data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule's geometry.

Key electronic properties that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Table 1: Representative DFT-Calculated Properties for a Phthalazinone Core Structure (Note: This table is illustrative and based on general findings for the phthalazinone scaffold, not specifically for 6-Methoxyphthalazin-1-ol)

| Parameter | Calculated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Region of electron donation |

| LUMO Energy | ~ -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Influences solubility and intermolecular interactions |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where different colors denote regions of varying electrostatic potential.

For a typical phthalazinone structure, the MEP surface would likely show the following features:

Negative Potential (Red/Yellow): These regions, rich in electron density, are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the nitrogen atoms of the phthalazine (B143731) ring.

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group and the hydrogens of the aromatic ring would exhibit positive electrostatic potential.

This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are vital for the molecule's biological function.

Conformational Analysis and Energy Minima Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis helps in identifying the most stable spatial arrangements of atoms and the energy barriers between them.

A detailed conformational analysis of a series of 6-methoxy-1,4-disubstituted phthalazine derivatives has been conducted, providing valuable insights that can be extrapolated to this compound. nih.gov This study utilized both NMR spectroscopy and molecular modeling to determine the preferred conformations of these molecules. nih.gov

The study revealed that for substituents at the C1 and C4 positions of the phthalazine nucleus, specific orientations are favored. For instance, a 4-methylenepyridine substituent at the C1 position was found to be preferentially oriented towards the external part of the molecule, with the pyridine (B92270) plane almost orthogonal to the phthalazine ring. nih.gov The conformation of substituents at the C4 position was found to significantly influence the biological activity, with more planar and rigid conformations leading to higher inhibitory capacity against phosphodiesterase type IV (PDE IV). nih.gov

For this compound, the orientation of the methoxy group and the tautomeric equilibrium between the -ol and the -one form would be the primary subjects of conformational analysis. The rotation around the C-O bond of the methoxy group would lead to different conformers, with the most stable one being determined by steric and electronic effects.

Table 2: Torsional Angles and Conformational Preferences for Substituted 6-Methoxyphthalazines (Based on the study by Haack et al., 2005) nih.gov

| Substituent Position | Heterocycle at C4 | Key Torsional Angle (°) | Conformational Behavior |

| C4 | 1,3-Thiazole | Near 0 | Almost coplanar with the phthalazine nucleus |

| C4 | 1,2,4-Triazole | Large torsion angles | Great conformational freedom |

| C4 | 1,3-Diazole | Large torsion angles | Great conformational freedom |

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. While no specific studies on the reaction mechanisms involving this compound were found, research on the synthesis and reactions of phthalazinones, in general, can provide a framework for understanding its chemical transformations.

For example, the synthesis of phthalazinones often involves the condensation of a hydrazine (B178648) with a 2-acylbenzoic acid derivative. Computational modeling of this reaction would involve mapping the potential energy surface to identify the intermediates and the transition state for the cyclization step. Such studies can clarify the role of catalysts and reaction conditions on the yield and selectivity of the reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment, such as solvent molecules or a biological receptor.

Specific MD simulations for this compound are not documented in the available literature. However, MD simulations have been employed for other heterocyclic compounds to understand their conformational dynamics and binding stability within protein active sites. A hypothetical MD simulation of this compound in an aqueous solution could reveal:

The stability of its different conformations.

The dynamics of the hydrogen bonding network with water molecules.

The flexibility of the methoxy group and the phthalazinone ring system.

These simulations are crucial for a more realistic understanding of the molecule's behavior in a biological context, complementing the static picture provided by quantum chemical calculations.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential in drug discovery and materials science to understand how the chemical structure of a compound influences its biological activity or physical properties. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in this area.

Numerous QSAR studies have been performed on phthalazinone derivatives for various biological targets, including their use as anticancer agents, anticonvulsants, and inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and phosphodiesterase (PDE). These studies typically involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for a series of phthalazinone analogs.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For this compound, a QSAR study would involve synthesizing and testing a series of derivatives with modifications at various positions of the molecule. The resulting model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. The position and nature of substituents on the phthalazinone scaffold are known to be critical for activity. For instance, the conformational study on 6-methoxy-1,4-disubstituted phthalazines demonstrated that the nature and conformation of the substituent at the C4 position dramatically impact PDE IV inhibition. nih.gov

Molecular Docking Studies with Biological Targets (Computational Binding Mode Analysis)

Molecular docking is a powerful computational tool utilized in drug discovery to predict the binding orientation and affinity of a small molecule ligand to its macromolecular target, typically a protein. This in silico technique provides valuable insights into the binding mode, intermolecular interactions, and potential biological activity of a compound before its synthesis and experimental testing. In the context of this compound and its chemical class of phthalazinone derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

While specific molecular docking studies exclusively focused on this compound are not extensively reported in publicly available literature, the broader class of phthalazine and phthalazinone derivatives has been the subject of numerous computational investigations against a variety of biological targets. These studies provide a strong theoretical framework for understanding the potential interactions of this compound.

Common Biological Targets for Phthalazinone Derivatives

Computational studies have explored the interaction of phthalazinone scaffolds with several key protein targets implicated in various diseases, particularly cancer and inflammation. These targets often include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

Poly(ADP-ribose) Polymerase (PARP): A family of enzymes involved in DNA repair. PARP inhibitors have emerged as effective cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways.

Tyrosine Kinases: A large family of enzymes that play crucial roles in cellular signaling pathways controlling growth, differentiation, and metabolism. Aberrant tyrosine kinase activity is a hallmark of many cancers.

Microbial Enzymes: Phthalazine derivatives have also been investigated for their potential as antimicrobial agents by targeting essential enzymes in bacteria and fungi.

Analysis of Binding Modes and Interactions

Molecular docking simulations of phthalazinone derivatives with their respective biological targets have revealed common interaction patterns that contribute to their binding affinity. These interactions typically involve:

Hydrogen Bonding: The phthalazinone core contains hydrogen bond donors and acceptors that can form crucial interactions with amino acid residues in the active site of the target protein. For instance, the nitrogen atoms of the phthalazine ring and the oxygen of the carbonyl group are common sites for hydrogen bonding.

Hydrophobic Interactions: The aromatic rings of the phthalazine scaffold can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

The specific amino acid residues involved in these interactions are target-dependent. For example, in studies with VEGFR-2, phthalazine derivatives have been shown to interact with key residues in the ATP-binding pocket, such as Cys919 and Lys868, mimicking the binding mode of known inhibitors.

Illustrative Data from Docking Studies of Phthalazinone Analogs

To illustrate the type of data generated from molecular docking studies, the following tables summarize findings from computational analyses of various phthalazinone derivatives against different biological targets. It is important to note that these are examples from related compounds and not specific to this compound.

| Compound Class | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Phthalazine Derivatives | VEGFR-2 | -8.5 to -10.7 | Cys919, Asp1046, Glu885, Leu840 | |

| Oxadiazol-Phthalazinone Analogs | Topoisomerase II | -7.2 to -9.1 | Arg485, Gly759, Ser763 | |

| Phthalazinone-Pyrazole Hybrids | PARP-1 | -9.3 | Gly863, Ser904, Tyr907 | |

| Phthalazine-based Derivatives | EGFR | -8.1 to -9.5 | Met793, Leu718, Asp855 |

This table is for illustrative purposes and compiles data from studies on various phthalazinone derivatives.

The docking scores, typically expressed in kcal/mol, represent the predicted binding affinity, with more negative values indicating a more favorable interaction. The identification of key interacting residues provides a structural rationale for the observed or predicted activity and guides further optimization of the lead compounds.

Strategic Applications of 6 Methoxyphthalazin 1 Ol As a Pharmacological and Synthetic Scaffold

Utilization as a Key Intermediate in Complex Organic Synthesis

The phthalazinone core is a recognized privileged structure in drug discovery, and 6-Methoxyphthalazin-1-ol serves as a crucial starting material for the elaboration of more complex molecular architectures. The reactivity of the phthalazinone ring system allows for functionalization at various positions, enabling the synthesis of diverse compound libraries. The presence of the methoxy (B1213986) group at the 6-position can influence the electronic properties of the ring system and provide a handle for further synthetic modifications or act as a key interaction point with biological targets.

The synthetic utility of phthalazine (B143731) derivatives is well-documented, with numerous methods developed for their preparation and subsequent transformation. These strategies often involve the condensation of hydrazines with phthalic anhydrides or related precursors. The resulting phthalazinone core can then undergo a variety of chemical transformations, including N-alkylation, C-C bond formation, and functional group interconversion, to yield a wide array of derivatives with distinct pharmacological profiles. The versatility of the phthalazinone scaffold makes it an attractive starting point for the development of novel therapeutic agents.

Role in the Design and Development of Enzyme Inhibitors (Target-focused Research)

The this compound scaffold has been instrumental in the design and synthesis of potent and selective inhibitors for several important enzyme families.

Poly(ADP-ribose) Polymerase (PARP1, PARP2) Inhibitors

The phthalazinone core is a cornerstone in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in cancer therapy. Notably, the blockbuster drug Olaparib features a phthalazinone moiety. A United States patent explicitly discloses the use of 6-methoxyphthalazin-1(2H)-one as an intermediate in the synthesis of PARP inhibitors.

The design of these inhibitors often involves the phthalazinone scaffold mimicking the nicotinamide (B372718) portion of the NAD+ substrate, thereby blocking the catalytic activity of PARP enzymes. The structural rigidity of the phthalazinone core helps to position key pharmacophoric features for optimal interaction with the enzyme's active site. Research has demonstrated that modifications to the phthalazinone ring, including the incorporation of substituents like the methoxy group, can significantly impact inhibitory potency and selectivity.

| Compound Name | Target(s) | Key Structural Feature |

| Olaparib | PARP1, PARP2 | Phthalazinone core |

| Derivatives from patent literature | PARP | 6-methoxyphthalazin-1(2H)-one intermediate |

Tubulin Polymerization Modulators

Tubulin polymerization is a critical process in cell division, making it an attractive target for anticancer drug development. While a wide variety of heterocyclic scaffolds have been investigated as tubulin polymerization modulators, a direct and established link between the this compound scaffold and this class of inhibitors is not extensively documented in the current scientific literature. The research in this area has largely focused on other heterocyclic systems.

Cholinesterase (AChE, BChE) Inhibitors

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the management of Alzheimer's disease. The phthalazinone scaffold has been explored for the development of novel cholinesterase inhibitors. Studies have shown that phthalazin-1(2H)-one derivatives can act as effective inhibitors of these enzymes. For instance, a series of novel phthalazinone-based compounds were designed and synthesized, with some demonstrating activity comparable or superior to the well-known cholinesterase inhibitor, donepezil. The structural features of the phthalazinone core allow for interactions with both the catalytic and peripheral anionic sites of the cholinesterase enzymes. While not directly mentioning the 6-methoxy derivative, these findings highlight the potential of the phthalazinone scaffold in this therapeutic area.

| Compound Series | Target(s) | Finding |

| Phthalazin-1(2H)-one derivatives | AChE, BChE | Some compounds showed promising in vitro inhibition in the low micromolar or submicromolar range. |

| Novel phthalazinone-based compounds | hAChE | Compounds 7e and 17c demonstrated comparable or superior activity to donepezil. |

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. A study on phthalazine-based PDE4 inhibitors has specifically highlighted the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives . This research demonstrates the direct utility of the 6-methoxyphthalazine (B13102566) scaffold in the development of potent and selective PDE4 inhibitors. The methoxy group, in this context, can contribute to the binding affinity and selectivity of the compounds for the PDE4 enzyme. The phthalazine core serves as a rigid anchor for positioning substituents that interact with specific pockets within the enzyme's active site.

| Compound Series | Target | Finding |

| 6-methoxy-1,4-disubstituted phthalazine derivatives | PDE4 | Novel and potent series of PDE4 inhibitors were identified. |

Development of Ligands for Ion Channels (e.g., Voltage-Gated Calcium Channels)

While a direct mention of this compound in the context of voltage-gated calcium channel ligands is not prominent, the broader class of phthalazine derivatives has been successfully explored for this purpose. Research has led to the identification and synthesis oftriazolo[3,4-a]phthalazine derivatives as high-affinity ligands for the α2δ-1 subunit of voltage-gated calcium channels. This suggests that the phthalazine core is a suitable scaffold for designing molecules that can modulate the activity of these important ion channels. The development of such ligands is of significant interest for the treatment of various neurological disorders.

Investigations into Neuroprotective Mechanisms (e.g., Attenuation of Oxidative Stress in Cell Models)

Oxidative stress is a key pathological feature in a range of neurodegenerative diseases. It arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. This imbalance leads to cellular damage, contributing to neuronal dysfunction and death. Consequently, compounds with the ability to mitigate oxidative stress are of significant interest as potential neuroprotective agents.

While direct studies on the neuroprotective effects of this compound are not prominent in the available scientific literature, the phthalazine scaffold, to which it belongs, has been investigated for its antioxidant potential. The core structure of phthalazinone is recognized for its capacity to be chemically modified, allowing for the introduction of various functional groups that can influence its biological activity, including antioxidant properties.

The neuroprotective potential of phthalazine derivatives is often linked to their ability to scavenge free radicals and modulate cellular signaling pathways involved in the oxidative stress response. The presence of a methoxy group on the phthalazine ring, as in this compound, can influence the electron distribution within the molecule, which may, in turn, affect its antioxidant capacity. Further research, including in vitro cell-based assays, would be necessary to specifically evaluate the ability of this compound to protect neuronal cells from oxidative damage. Such studies would typically involve exposing neuronal cell cultures to oxidative stressors and measuring cell viability and markers of oxidative damage in the presence and absence of the compound.

Table 1: Potential Areas of Investigation for Neuroprotective Mechanisms of this compound

| Mechanism of Action | Experimental Model | Key Endpoints to Measure |

| Reactive Oxygen Species (ROS) Scavenging | Neuronal cell lines (e.g., SH-SY5Y) treated with oxidative inducers (e.g., H₂O₂, rotenone) | Intracellular ROS levels, lipid peroxidation, protein carbonylation, cell viability (e.g., MTT assay) |

| Modulation of Antioxidant Enzymes | Neuronal cell lines | Expression and activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) |

| Anti-inflammatory Effects | Microglial cell lines stimulated with lipopolysaccharide (LPS) | Production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), nitric oxide levels |

Scaffold for Multi-Target Ligand Design in Medicinal Chemistry

The complexity of many diseases, particularly neurodegenerative disorders, often involves multiple pathological pathways. This has led to the development of multi-target ligands, which are single molecules designed to interact with multiple biological targets simultaneously. This approach can offer advantages over single-target drugs, including potentially enhanced efficacy and a reduced likelihood of drug resistance.

The phthalazinone core structure is considered a "privileged scaffold" in medicinal chemistry. This means that it is a versatile molecular framework that can be readily modified to create a library of compounds with affinities for a wide range of biological targets. The inherent chemical properties of the phthalazinone ring system, including its planarity and the presence of nitrogen atoms capable of forming hydrogen bonds, make it an excellent starting point for the design of multi-target ligands.

For this compound, the methoxy and hydroxyl groups offer convenient points for chemical modification. These sites can be used to attach other pharmacophoric groups known to interact with specific targets relevant to neurodegenerative diseases. For example, by incorporating moieties that target enzymes like cholinesterases or monoamine oxidases, alongside the potential antioxidant properties of the core scaffold, it may be possible to design novel multi-target agents for conditions such as Alzheimer's or Parkinson's disease.

The design and synthesis of such multi-target ligands would involve a rational drug design approach, often guided by computational modeling to predict the binding of the designed molecules to their intended targets. Subsequent chemical synthesis and biological evaluation would then be required to validate the multi-target activity and assess the therapeutic potential of the novel compounds.

Table 2: Potential Multi-Target Ligand Strategies Utilizing the this compound Scaffold

| Therapeutic Area | Target 1 | Target 2 | Potential Modifying Moiety |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Beta-secretase 1 (BACE1) | Linker-connected pharmacophore for BACE1 active site |

| Parkinson's Disease | Monoamine Oxidase B (MAO-B) | Adenosine A2A receptor | Moiety with affinity for the A2A receptor |

| General Neuroprotection | Antioxidant pathways | Anti-inflammatory pathways | Groups known to inhibit pro-inflammatory enzymes |

Future Directions and Emerging Research Frontiers for 6 Methoxyphthalazin 1 Ol Chemistry

Development of Novel and Efficient Synthetic Routes

While classical methods for the synthesis of phthalazinone derivatives, often involving the condensation of hydrazines with phthalic anhydrides or related precursors, are well-established, the future of 6-Methoxyphthalazin-1-ol synthesis lies in the adoption of more modern and efficient strategies. longdom.orglongdom.org The development of novel synthetic routes is crucial for accessing a wider range of derivatives with improved yields and under more environmentally benign conditions.

One promising area is the application of multi-component reactions (MCRs) . MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, thereby reducing waste and saving time. nih.gov For instance, a one-pot, three-component reaction could potentially be designed to construct the this compound core from simple, readily available starting materials. researchgate.net Another key area of development is the use of transition-metal catalysis , particularly for C-H functionalization. researchgate.net Rhodium(III) and Iridium(III)-catalyzed reactions have been shown to be effective for the functionalization of N-aryl phthalazinones, and similar strategies could be adapted for the direct introduction of substituents onto the this compound backbone, bypassing the need for pre-functionalized starting materials. researchgate.netcornell.edu

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Features |

| Multi-Component Reactions (MCRs) | Rapid assembly of the core structure, increased molecular diversity. | One-pot synthesis, high atom economy, reduced purification steps. |

| Transition-Metal Catalysis (e.g., Rh, Ir) | Direct C-H functionalization, late-stage modification of the scaffold. | High regioselectivity, functional group tolerance, access to novel derivatives. |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, enhanced reaction control. | Rapid heating, uniform energy distribution, potential for solvent-free conditions. researchgate.net |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Continuous processing, enhanced heat and mass transfer, potential for automation. |

The integration of these modern synthetic techniques will undoubtedly facilitate the efficient and diverse synthesis of this compound analogs for further investigation.

Exploration of Unconventional Reactivity and Catalysis

Beyond the synthesis of the core structure, future research will likely delve into the less explored reactivity of this compound. The presence of multiple reactive sites—the lactam functionality, the aromatic ring, and the methoxy (B1213986) group—offers opportunities for novel transformations. While N-alkylation and reactions at the C4 position are known for phthalazinones, there is considerable scope for discovering new reactions. nih.gov

An emerging frontier is the use of the phthalazinone scaffold itself as a directing group in catalysis. The nitrogen and oxygen atoms of the lactam moiety could coordinate to a metal center, directing a catalytic transformation to a specific C-H bond on the aromatic ring. This approach would enable the regioselective introduction of a wide range of functional groups.

Furthermore, the potential of this compound and its derivatives to act as organocatalysts or as ligands for transition metals is an area ripe for exploration. The rigid, planar structure and the presence of heteroatoms could impart unique catalytic properties. For example, chiral derivatives of this compound could be synthesized and evaluated as catalysts in asymmetric synthesis.

| Area of Exploration | Potential Outcomes | Rationale |

| Phthalazinone as a Directing Group | Regioselective C-H functionalization of the benzene (B151609) ring. | Coordination of the lactam to a metal catalyst to guide reactivity. |

| Organocatalysis | Development of new metal-free catalytic transformations. | The heterocyclic scaffold may possess Lewis basic or hydrogen bonding capabilities. |

| Ligand Development | Creation of novel metal complexes with unique catalytic or material properties. | The bidentate N,O-donor nature of the lactam could stabilize various metal centers. |

Advanced Computational Modeling for Rational Drug Design and Material Science

The diverse biological activities reported for phthalazinone derivatives, including their roles as inhibitors of enzymes like PARP and VEGFR, make this compound a compelling scaffold for rational drug design. jst.go.jpresearchgate.netmdpi.com Advanced computational modeling techniques are set to play a pivotal role in accelerating the discovery and optimization of new therapeutic agents based on this core structure.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies will be instrumental. Molecular docking studies can predict the binding modes of this compound derivatives within the active sites of various biological targets, such as kinases and polymerases. researchgate.netnih.gov This information can guide the design of new analogs with improved potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these designs by correlating physicochemical properties with biological activity.

In the realm of material science , computational modeling can be employed to predict the electronic and photophysical properties of this compound derivatives. Density Functional Theory (DFT) calculations, for instance, can provide insights into the HOMO-LUMO gap, which is crucial for applications in organic electronics. While less explored, the rigid, aromatic nature of the phthalazinone core suggests potential for its incorporation into novel organic semiconductors or fluorescent materials.

| Computational Approach | Application in this compound Research | Expected Insights |

| Molecular Docking | Predicting binding affinity and orientation in biological targets. | Identification of key interactions for structure-based drug design. |

| QSAR | Correlating molecular descriptors with biological activity. | Guiding the optimization of lead compounds for improved efficacy. |

| DFT Calculations | Predicting electronic and optical properties. | Assessing the potential for applications in organic electronics and photonics. |

Integration with High-Throughput Screening and Combinatorial Chemistry

To fully explore the therapeutic potential of the this compound scaffold, its derivatization will need to be coupled with high-throughput screening (HTS) and combinatorial chemistry. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the drug discovery process.

Combinatorial chemistry approaches, such as parallel synthesis, can be employed to generate a diverse library of this compound derivatives. By systematically varying the substituents at different positions of the phthalazinone core, a vast chemical space can be explored. For example, different alkyl or aryl groups could be introduced at the N2 position, while various functional groups could be installed on the aromatic ring.

Once these libraries are synthesized, high-throughput screening can be used to rapidly assess their biological activity against a panel of targets. This could involve cell-based assays to screen for cytotoxicity against cancer cell lines or biochemical assays to measure the inhibition of specific enzymes. researchgate.net The data generated from HTS can then be used to identify promising hit compounds for further optimization.

Applications in Advanced Materials Science and Supramolecular Chemistry

While the primary focus of phthalazinone research has been on medicinal chemistry, the unique structural features of this compound suggest potential applications in advanced materials science and supramolecular chemistry. The planar, aromatic nature of the molecule, combined with its hydrogen bonding capabilities, makes it an interesting building block for the construction of well-ordered supramolecular assemblies.

In materials science , the incorporation of the this compound moiety into larger conjugated systems could lead to the development of novel organic electronic materials. For instance, polymers containing the phthalazinone unit could be investigated for their semiconducting or light-emitting properties. The electron-deficient nature of the diazine ring could also be exploited to create materials with interesting charge-transport characteristics.

In supramolecular chemistry , the ability of the lactam group to form hydrogen bonds could be utilized to direct the self-assembly of molecules into well-defined nanostructures, such as fibers, gels, or liquid crystals. The methoxy group provides an additional site for modification to tune the self-assembly process. These ordered structures could find applications in areas such as sensing, catalysis, or drug delivery. This remains a largely speculative but potentially rewarding avenue for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxyphthalazin-1-ol, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with phthalic anhydride derivatives (e.g., 4-methoxyphthalic anhydride) as precursors.

- Step 2 : Use hydrazine hydrate for cyclization under reflux in ethanol (78°C, 6–8 hours).

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).

- Key Variables : Solvent polarity (ethanol vs. DMF), temperature, and stoichiometry of hydrazine.

- Data Table :

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 78 | 62 | 98.5 |

| DMF | 120 | 45 | 92.3 |

- Analysis : Ethanol minimizes side reactions, while DMF increases reaction speed but reduces yield due to decomposition.

Q. How to characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : Use -NMR (DMSO-d6, 400 MHz) to identify methoxy protons (δ 3.85 ppm) and aromatic protons (δ 8.2–8.5 ppm).

- IR : Confirm hydroxyl group (broad peak ~3200 cm) and C=O stretch (~1650 cm).

- MS : ESI-MS in positive mode shows [M+H] at m/z 176.

- Validation : Cross-check with X-ray crystallography for unambiguous structural confirmation.

Q. What are the stability profiles of this compound under varying pH and temperature?

- Methodology :

- Step 1 : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

- Step 2 : Monitor degradation via HPLC at 0, 24, and 72 hours.

- Key Finding : Degrades rapidly in acidic conditions (pH < 4) due to protonation of the hydroxyl group, leading to ring-opening.

- Data Table :

| pH | Temperature (°C) | Degradation (%) at 72h |

|---|---|---|

| 2 | 25 | 98 |

| 7 | 25 | 5 |

| 12 | 40 | 35 |

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Step 1 : Reproduce assays using standardized protocols (e.g., IC50 measurement in kinase inhibition).

- Step 2 : Compare solvent systems (DMSO vs. aqueous buffers) and cell lines (HEK293 vs. HeLa).

- Example Conflict : Discrepancies in IC50 values (e.g., 2.3 μM vs. 8.7 μM) may arise from assay interference by DMSO.

- Resolution : Use lower DMSO concentrations (<0.1%) and validate with orthogonal assays (e.g., SPR).

Q. What computational strategies are effective for studying the electronic properties of this compound?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to analyze HOMO-LUMO gaps and charge distribution.

- Key Insight : Methoxy group lowers LUMO energy (-1.8 eV), enhancing electrophilicity for nucleophilic attack.

- Validation : Compare with experimental UV-Vis spectra (λ_max = 290 nm in methanol).

Q. How to design SAR studies for this compound to optimize its enzyme inhibition potency?

- Methodology :

- Step 1 : Synthesize analogs with substitutions at positions 3 and 7 (e.g., Cl, Br, NO2).

- Step 2 : Test against target enzymes (e.g., PARP-1) using fluorescence polarization assays.

- Data Table :

| Substituent | Position | IC50 (μM) | Selectivity (PARP-1/PARP-2) |

|---|---|---|---|

| Cl | 3 | 0.9 | 15:1 |

| NO2 | 7 | 0.4 | 8:1 |

- Conclusion : Electron-withdrawing groups at position 7 enhance potency but reduce selectivity.

Methodological Best Practices

- Data Reproducibility : Use triplicate experiments with internal controls (e.g., staurosporine for kinase assays).

- Advanced Characterization : Combine NMR, HRMS, and single-crystal XRD for structural certainty.

- Statistical Analysis : Apply ANOVA or t-tests (p < 0.05) to validate significance in SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.